N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine
Description
N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine: is an organic compound with the molecular formula C15H21N It is a derivative of benzylamine, featuring both benzyl and butenyl groups attached to the nitrogen atom
Properties
CAS No. |
61907-98-0 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-benzyl-N-but-3-enyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C16H23N/c1-4-5-12-17(13-11-15(2)3)14-16-9-7-6-8-10-16/h4,6-11H,1,5,12-14H2,2-3H3 |
InChI Key |
RFYFWYPAFDSEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(CCC=C)CC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine typically involves the reaction of benzylamine with but-3-en-1-yl halides under basic conditions. One common method involves the use of formaldehyde and allyltributyltin in the presence of benzylamine . The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the butenyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The benzyl and butenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogenating agents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of oxides or alcohols.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it suitable for probing the active sites of enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. The presence of both benzyl and butenyl groups allows for specific interactions with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- N-Benzyl-N-(3-buten-1-yl)-3-buten-1-amine
- N-Benzyl-3-buten-1-amine
Comparison: N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine is unique due to the presence of a methyl group on the butenyl chain. This structural difference can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
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